Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)

2-Amino-4-bromobenzene-1-thiol is a brominated aromatic thiol compound featuring both amino and thiol functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the thiol group allows for further functionalization via thiol-ene chemistry or metal coordination. Its amino group provides additional reactivity for derivatization or as a directing group in electrophilic substitutions. This compound is particularly valuable in the synthesis of heterocycles, ligands, and bioactive molecules, offering precise control over molecular architecture. High purity grades ensure consistent performance in research and industrial processes.
2-amino-4-bromobenzene-1-thiol structure
93933-49-4 structure
Product Name:2-amino-4-bromobenzene-1-thiol
CAS No:93933-49-4
MF:C6H6BrNS
MW:204.087539196014
MDL:MFCD09909742
CID:752460
PubChem ID:12199294
Update Time:2025-05-19

2-amino-4-bromobenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 2-amino-4-bromo-
    • 2-AMINO-4-BROMOBENZENETHIOL
    • 2-Amino-4-bromothiophenol
    • 2-Amino-4-bromobenzenethiol (ACI)
    • 2-Amino-4-bromobenzene-1-thiol
    • AB54823
    • AKOS009436861
    • DTXSID60480122
    • 4-Brom-2-amino-thiophenol
    • BS-13083
    • 2-Amino-4-bromo-benzenethiol
    • CS-0007656
    • DB-346733
    • SCHEMBL489124
    • EN300-40438
    • 93933-49-4
    • WKEYPPZTEITNHZ-UHFFFAOYSA-N
    • MFCD09909742
    • 2-amino-4-bromobenzene-1-thiol
    • MDL: MFCD09909742
    • Inchi: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
    • InChI Key: WKEYPPZTEITNHZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(N)C(S)=CC=1

Computed Properties

  • Exact Mass: 202.94043g/mol
  • Monoisotopic Mass: 202.94043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 27Ų

2-amino-4-bromobenzene-1-thiol Pricemore >>

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2-amino-4-bromobenzene-1-thiol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  41 h, 40 psi, 50 °C
1.2 Reagents: Pyridine ;  100 °C
Reference
Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol ,  Water ;  4 h, reflux
Reference
Indoline dyes with benzothiazole unit for dye-sensitized solar cells
Horiuchi, Tamotsu; Yashiro, Tohru; Kawamura, Ryo; Uchida, Satoshi; Segawa, Hiroshi, Chemistry Letters, 2016, 45(5), 517-519

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C
1.2 Reagents: Acetic acid ;  pH 7, 0 °C; rt
Reference
Heterocyclic compounds as anti-infective agents and their preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Disodium sulfide Solvents: Water ;  rt → 100 °C; 24 h, 100 °C
Reference
Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ;  15 h, 65 °C
Reference
Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; overnight, reflux; reflux → rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
Reference
Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition
, Japan, , ,

Production Method 7

Reaction Conditions
Reference
Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Facile Net Cycloaddition Approach to Optically Active 1,5-Benzothiazepines
Fukata, Yukihiro; Asano, Keisuke; Matsubara, Seijiro, Journal of the American Chemical Society, 2015, 137(16), 5320-5323

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  4 h, 140 °C
Reference
Preparation of substituted benzothiazoles for the modulation of Myc activity
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  reflux
1.2 Solvents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepines
Meninno, Sara; Quaratesi, Ilaria; Volpe, Chiara; Mazzanti, Andrea; Lattanzi, Alessandra, Organic & Biomolecular Chemistry, 2018, 16(38), 6923-6934

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Reference
Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines
Meninno, Sara; Volpe, Chiara; Lattanzi, Alessandra, Chemistry - A European Journal, 2017, 23(19), 4547-4550

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ,  Water ;  overnight, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Reference
7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation
, United States, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Reference
Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities
Komuraiah, Buduma; Ren, Yichang; Xue, Mingming; Cheng, Binbin; Liu, Jin; et al, Chemical Biology & Drug Design, 2021, 97(5), 1109-1116

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium disulfide Solvents: Water ;  4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C
1.2 Reagents: Sulfuric acid ,  Sodium sulfite Solvents: Toluene ,  Water ;  30 min, 10 °C; 5 min, 10 °C
Reference
Synthesis of 5-bromo-2-methylbenzothiazole
Chen, Qun; Cheng, Jin, Huaxue Shiji, 2015, 37(2), 189-192

Production Method 15

Reaction Conditions
Reference
Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners
Mylari, Banavara L.; Larson, Eric R.; Beyer, Thomas A.; Zembrowski, William J.; Aldinger, Charles E.; et al, Journal of Medicinal Chemistry, 1991, 34(1), 108-22

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  41 h, 40 psi, 50 °C
Reference
Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands
, United States, , ,

2-amino-4-bromobenzene-1-thiol Raw materials

2-amino-4-bromobenzene-1-thiol Preparation Products

2-amino-4-bromobenzene-1-thiol Suppliers

Amadis Chemical Company Limited
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(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol
Order Number:A11695
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:14
Price ($):515.0/1550.0
Email:sales@amadischem.com

Additional information on 2-amino-4-bromobenzene-1-thiol

Recent Advances in the Study of 2-Amino-4-bromobenzene-1-thiol (CAS: 93933-49-4) in Chemical Biology and Pharmaceutical Research

2-Amino-4-bromobenzene-1-thiol (CAS: 93933-49-4) is a brominated aromatic thiol compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery, material science, and catalysis. This compound serves as a critical building block for synthesizing various heterocyclic compounds, including benzothiazoles and thioethers, which are prevalent in bioactive molecules. Recent studies have explored its potential in developing novel therapeutic agents, particularly in oncology and antimicrobial research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-amino-4-bromobenzene-1-thiol derivatives as potent inhibitors of protein kinases involved in cancer cell proliferation. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives with enhanced selectivity and reduced off-target effects. Notably, one derivative exhibited nanomolar inhibitory activity against EGFR (epidermal growth factor receptor), a key target in non-small cell lung cancer therapy.

In addition to its pharmacological applications, 2-amino-4-bromobenzene-1-thiol has been investigated for its role in organic synthesis. A recent Organic Letters publication (2024) highlighted its utility as a ligand in palladium-catalyzed cross-coupling reactions, enabling efficient C-S bond formation under mild conditions. This advancement is particularly relevant for constructing complex sulfur-containing pharmaceuticals, such as protease inhibitors and antiviral agents.

Another emerging application lies in material science, where researchers have exploited the compound's thiol group for surface functionalization of nanoparticles. A 2024 ACS Nano study reported the development of gold nanoparticles conjugated with 2-amino-4-bromobenzene-1-thiol, demonstrating improved stability and targeted drug delivery capabilities. The bromo-substitution allowed for further derivatization, enabling precise control over nanoparticle surface chemistry.

Despite these promising developments, challenges remain in scaling up synthesis and improving the compound's metabolic stability. Ongoing research aims to address these limitations through innovative synthetic routes and formulation strategies. The continued exploration of 2-amino-4-bromobenzene-1-thiol and its derivatives underscores its importance as a multifunctional scaffold in modern chemical biology and drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol
A11695
Purity:99%/99%
Quantity:5g/25g
Price ($):515.0/1550.0
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